N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 851717-92-5
VCID: VC6566081
InChI: InChI=1S/C21H18N4O6S/c1-32(29,30)23-16-9-7-14(8-10-16)18-13-19(15-4-2-5-17(12-15)25(27)28)24(22-18)21(26)20-6-3-11-31-20/h2-12,19,23H,13H2,1H3
SMILES: CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CO4
Molecular Formula: C21H18N4O6S
Molecular Weight: 454.46

N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

CAS No.: 851717-92-5

Cat. No.: VC6566081

Molecular Formula: C21H18N4O6S

Molecular Weight: 454.46

* For research use only. Not for human or veterinary use.

N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide - 851717-92-5

Specification

CAS No. 851717-92-5
Molecular Formula C21H18N4O6S
Molecular Weight 454.46
IUPAC Name N-[4-[2-(furan-2-carbonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Standard InChI InChI=1S/C21H18N4O6S/c1-32(29,30)23-16-9-7-14(8-10-16)18-13-19(15-4-2-5-17(12-15)25(27)28)24(22-18)21(26)20-6-3-11-31-20/h2-12,19,23H,13H2,1H3
Standard InChI Key KDLHUEIUPKQCFC-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CO4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4,5-dihydro-1H-pyrazole ring substituted at position 1 with a furan-2-carbonyl group and at position 5 with a 3-nitrophenyl moiety. The phenyl group at position 3 of the pyrazole is further functionalized with a methanesulfonamide group. This configuration introduces multiple pharmacophoric elements:

  • Pyrazole core: Known for modulating anti-inflammatory and antimicrobial activity.

  • Furan-2-carbonyl: Enhances electron-withdrawing properties, potentially improving metabolic stability.

  • 3-Nitrophenyl: Contributes to π-π stacking interactions in biological targets.

  • Methanesulfonamide: A sulfonamide derivative associated with enzyme inhibition.

The IUPAC name, N-[4-[2-(furan-2-carbonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, reflects this intricate substitution pattern.

Spectroscopic and Computational Data

Key identifiers include:

PropertyValue
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)N+[O-])C(=O)C4=CC=CO4
InChIKeyKDLHUEIUPKQCFC-UHFFFAOYSA-N
PubChem CID4638816
SolubilityNot publicly available

The Standard InChI string (InChI=1S/C21H18N4O6S/c1-32(29,30)23-16-9-7-14(8-10-16)18-13-19(15-4-2-5-17(12-15)25(27)28)24(22-18)21(26)20-6-3-11-31-20/h2-12,19,23H,13H2,1H3) confirms stereochemical integrity. Computational models predict moderate polarity due to the nitro and sulfonamide groups, suggesting potential blood-brain barrier permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(4-(1-(furan-2-carbonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves three principal stages:

  • Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.

  • Furan-2-carbonyl incorporation: Acylation using furan-2-carbonyl chloride under basic conditions.

  • Methanesulfonamide functionalization: Nucleophilic substitution of a para-aminophenyl intermediate with methanesulfonyl chloride.

Reaction yields are optimized via temperature-controlled stepwise additions, though exact parameters remain proprietary.

Analytical Characterization

Post-synthesis validation employs:

  • 1H^1\text{H} NMR: Resonances at δ 2.8–3.1 ppm (pyrazole CH2_2), δ 7.2–8.5 ppm (aromatic protons), and δ 10.1 ppm (sulfonamide NH).

  • IR spectroscopy: Peaks at 1650 cm1^{-1} (C=O stretch), 1350 cm1^{-1} (SO2_2 symmetric stretch), and 1520 cm1^{-1} (NO2_2 asymmetric stretch).

  • Mass spectrometry: Molecular ion peak at m/z 454.46 confirms molecular weight.

Purity assessments typically use HPLC with C18 columns and UV detection at 254 nm.

Comparative Analysis of Structural Analogs

CompoundMolecular FormulaTarget ActivityIC50_{50}/MIC
Target CompoundC21_{21}H18_{18}N4_{4}O6_{6}SHypothetical: COX-2N/A
F18 (Thiazolidinedione)C16_{16}H12_{12}N2_{2}O3_{3}S2_{2}GLUT1 Inhibition11.4 μM
Norfloxacin HybridC19_{19}H21_{21}FN4_{4}O6_{6}SAldose Reductase0.013–0.064 mmol/L

This table highlights the target compound’s unique hybrid structure compared to monofunctional analogs .

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